4-(3,4-dihydroquinolin-1(2H)-ylsulfonyl)-N-(4-methoxyphenyl)benzamide
Description
4-(3,4-dihydroquinolin-1(2H)-ylsulfonyl)-N-(4-methoxyphenyl)benzamide is a complex organic compound that features a quinoline derivative and a benzamide moiety
Properties
IUPAC Name |
4-(3,4-dihydro-2H-quinolin-1-ylsulfonyl)-N-(4-methoxyphenyl)benzamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C23H22N2O4S/c1-29-20-12-10-19(11-13-20)24-23(26)18-8-14-21(15-9-18)30(27,28)25-16-4-6-17-5-2-3-7-22(17)25/h2-3,5,7-15H,4,6,16H2,1H3,(H,24,26) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
KFCBENKYOUWJAB-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC=C(C=C1)NC(=O)C2=CC=C(C=C2)S(=O)(=O)N3CCCC4=CC=CC=C43 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C23H22N2O4S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
422.5 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-(3,4-dihydroquinolin-1(2H)-ylsulfonyl)-N-(4-methoxyphenyl)benzamide typically involves multiple steps, starting with the preparation of the quinoline derivative. The quinoline derivative can be synthesized through a Povarov reaction, which involves the condensation of an aniline, an aldehyde, and an alkene. The resulting quinoline derivative is then subjected to sulfonylation using a sulfonyl chloride in the presence of a base such as pyridine. Finally, the sulfonylated quinoline derivative is coupled with 4-methoxyphenylbenzamide using a coupling reagent like EDCI (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide) to yield the target compound.
Industrial Production Methods
Industrial production of this compound would likely follow similar synthetic routes but on a larger scale, with optimizations for yield and purity. This could involve the use of continuous flow reactors and automated synthesis equipment to ensure consistent production quality.
Chemical Reactions Analysis
Types of Reactions
4-(3,4-dihydroquinolin-1(2H)-ylsulfonyl)-N-(4-methoxyphenyl)benzamide can undergo various chemical reactions, including:
Oxidation: The quinoline moiety can be oxidized to form quinoline N-oxide.
Reduction: The nitro group, if present, can be reduced to an amine.
Substitution: The methoxy group can be substituted with other functional groups through nucleophilic aromatic substitution.
Common Reagents and Conditions
Oxidation: Reagents like m-chloroperbenzoic acid (m-CPBA) can be used for oxidation reactions.
Reduction: Catalytic hydrogenation using palladium on carbon (Pd/C) can be employed for reduction.
Substitution: Nucleophiles such as sodium methoxide can be used for substitution reactions.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the quinoline moiety would yield quinoline N-oxide, while reduction of a nitro group would yield an amine.
Scientific Research Applications
4-(3,4-dihydroquinolin-1(2H)-ylsulfonyl)-N-(4-methoxyphenyl)benzamide has several scientific research applications:
Chemistry: It can be used as a building block for the synthesis of more complex molecules.
Biology: It may serve as a probe for studying biological processes involving quinoline derivatives.
Industry: It can be used in the development of new materials with unique properties.
Mechanism of Action
The mechanism of action of 4-(3,4-dihydroquinolin-1(2H)-ylsulfonyl)-N-(4-methoxyphenyl)benzamide involves its interaction with specific molecular targets. The quinoline moiety can intercalate with DNA, while the sulfonyl group can form covalent bonds with nucleophilic sites on proteins. This dual interaction can disrupt biological processes, making it a potential candidate for drug development.
Comparison with Similar Compounds
Similar Compounds
- 2-(3,4-dihydroquinolin-1(2H)-yl)-1-(4-methoxyphenyl)ethanamine
- (3,4-Dihydroquinolin-1(2H)-yl)(4-methoxyphenyl)methanone
- 2-(3,4-dihydroquinolin-1(2H)-yl)-2-(4-methoxyphenyl)ethanamine
Uniqueness
4-(3,4-dihydroquinolin-1(2H)-ylsulfonyl)-N-(4-methoxyphenyl)benzamide is unique due to its combination of a quinoline derivative and a benzamide moiety, which provides a distinct set of chemical and biological properties. This uniqueness makes it a valuable compound for various applications in scientific research and industry.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
